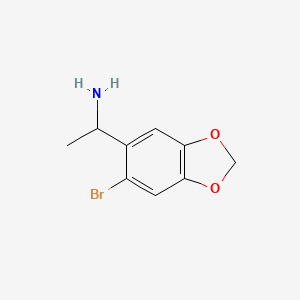
(S)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol is a chiral compound with a fluorine and methoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde. Common reagents for this reduction include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods may involve catalytic hydrogenation or enzymatic reduction to achieve high enantioselectivity. The choice of catalyst or enzyme is crucial for obtaining the desired (S)-enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Further reduction to the corresponding alkane using strong reducing agents.
Substitution: Nucleophilic substitution reactions where the methoxy or fluoro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products depend on the type of reaction. For example, oxidation yields the corresponding ketone or aldehyde, while substitution reactions yield various substituted phenyl ethanols.
Aplicaciones Científicas De Investigación
(S)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the synthesis of advanced materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and methoxy groups can influence its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol can be compared with other chiral phenyl ethanols such as (S)-1-(4-Methoxyphenyl)ethan-1-ol or (S)-1-(4-Fluorophenyl)ethan-1-ol.
- These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity.
Uniqueness
The presence of both fluorine and methoxy groups in this compound makes it unique, as these groups can significantly influence its electronic properties and interactions with other molecules.
Propiedades
Fórmula molecular |
C9H11FO2 |
|---|---|
Peso molecular |
170.18 g/mol |
Nombre IUPAC |
(1S)-1-(4-fluoro-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11FO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6,11H,1-2H3/t6-/m0/s1 |
Clave InChI |
OGBGGCJKDXCBGP-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C1=CC(=C(C=C1)F)OC)O |
SMILES canónico |
CC(C1=CC(=C(C=C1)F)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13601713.png)



![4-[(1R)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B13601742.png)


![1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13601755.png)




![1-(Benzo[d]thiazol-2-yl)cyclopentan-1-amine](/img/structure/B13601787.png)

